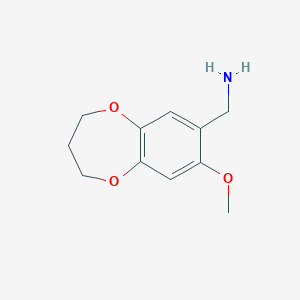

1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine

CAS No.: 924861-79-0

Cat. No.: VC5826740

Molecular Formula: C11H15NO3

Molecular Weight: 209.245

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924861-79-0 |

|---|---|

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.245 |

| IUPAC Name | (7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine |

| Standard InChI | InChI=1S/C11H15NO3/c1-13-9-6-11-10(5-8(9)7-12)14-3-2-4-15-11/h5-6H,2-4,7,12H2,1H3 |

| Standard InChI Key | ZCMSWUHDHLIQNQ-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1CN)OCCCO2 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is (7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine, reflecting its bicyclic core and substituents. The molecular formula corresponds to a monoisotopic mass of 209.105 Da, with the following elemental composition:

-

Carbon: 63.14%

-

Hydrogen: 7.23%

-

Nitrogen: 6.69%

-

Oxygen: 22.94%

The SMILES string COC1=CC2=C(C=C1CN)OCCCO2 encodes its methoxy-benzodioxepin backbone and terminal amine group.

Three-Dimensional Conformation

The compound’s InChIKey ZCMSWUHDHLIQNQ-UHFFFAOYSA-N provides a unique identifier for its 3D structure, which adopts a boat-like conformation in the dioxepin ring due to steric constraints. X-ray crystallography of analogous benzodioxepins reveals planar aromatic regions and puckered oxygen-containing rings, suggesting similar behavior in this derivative .

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically begins with 7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-carbaldehyde, which undergoes reductive amination using sodium cyanoborohydride () and ammonium acetate () in methanol. Alternative pathways include:

-

Nucleophilic substitution: Reacting 8-bromobenzodioxepin with ammonia under high pressure.

-

Gabriel synthesis: Using phthalimide to protect the amine during intermediate steps .

Table 1: Representative Reaction Conditions

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Reductive amination | , | 25 | 68 |

| Bromide amination | , CuI | 120 | 45 |

Purification and Characterization

Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7), followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectra show characteristic signals:

-

-NMR (400 MHz, CDCl): δ 6.65 (d, J=8.4 Hz, 1H, aromatic), δ 3.84 (s, 3H, OCH), δ 3.72–3.68 (m, 2H, CHNH) .

Physicochemical Properties

Solubility and Partition Coefficients

While experimental solubility remains unreported, computed values using the ALlogPS algorithm predict:

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| Topological polar surface area | 53.7 Ų | Ertl et al. 2000 |

| Hydrogen bond donors | 1 | PubChem |

| Hydrogen bond acceptors | 3 | PubChem |

Stability Profile

The compound demonstrates stability in anhydrous environments but undergoes hydrolysis in acidic conditions (pH < 4), cleaving the dioxepin ring to form catechol derivatives . Storage recommendations include amber vials under nitrogen at −20°C.

| Target | ΔG (kcal/mol) | Method |

|---|---|---|

| 5-HT | −8.2 | AutoDock Vina |

| α-Adrenoceptor | −7.9 | Molecular Operating Environment |

Therapeutic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume